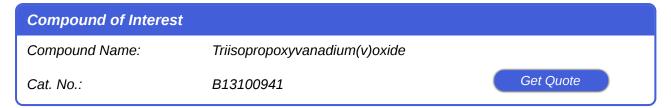


An In-depth Technical Guide to the Molecular Structure of Triisopropoxyvanadium(V) Oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of triisopropoxyvanadium(V) oxide. This organometallic compound, a key precursor in materials science and catalysis, is detailed through quantitative data, experimental protocols, and logical workflow diagrams.

Introduction

Triisopropoxyvanadium(V) oxide, also known as vanadium(V) oxytriisopropoxide or VTIP, is an organovanadium compound with the chemical formula OV[OCH(CH₃)₂]₃.[1][2] In this molecule, the vanadium atom is in its highest +5 oxidation state, forming a stable, monomeric complex.[2] It typically presents as a colorless to pale yellow liquid and is notable for its high reactivity, particularly its sensitivity to moisture.[2][3] Its volatility and controlled decomposition make it an indispensable precursor for the synthesis of vanadium oxides (e.g., V₂O₅) and other vanadium-based materials through techniques like chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processes.[1][4] These materials are critical in applications ranging from catalysis in industrial processes, such as the production of sulfuric acid, to the development of advanced electronic components, sensors, and energy storage solutions.[1][2]

Molecular Structure and Bonding

The core of triisopropoxyvanadium(V) oxide features a central vanadium atom coordinated to one terminal oxo ligand (=O) and three isopropoxide ligands (-O-i-Pr). The molecule is



diamagnetic.[5] The geometry around the vanadium center is generally considered to be a distorted tetrahedron.

While a definitive single-crystal X-ray diffraction study for the simple liquid VO(O-i-Pr)₃ is not readily available in the literature, structural parameters can be reasonably inferred from related, more complex crystalline derivatives and from spectroscopic data. For instance, analysis of a closely related compound where one isopropoxide is replaced by a larger chelating ligand provides valuable insight into the bond lengths and angles.

Quantitative Structural and Physical Data

The known physical properties and approximate structural parameters are summarized in the tables below.

Table 1: Physical and Chemical Properties of Triisopropoxyvanadium(V) Oxide

Property	Value	Reference(s)	
Chemical Formula	C9H21O4V	[3][4]	
Molecular Weight	244.20 g/mol	[2][3]	
Appearance	Colorless to pale yellow- orange liquid	[2][4]	
Melting Point	-11 °C	[3][4]	
Boiling Point	80-82 °C @ 2 mmHg	[3][4]	
Density	1.035 g/mL at 25 °C	[3][4]	
Refractive Index (n ²⁰ /D)	1.479 [3][4]		
Solubility	Miscible with toluene, hexane, isopropanol	[4]	
CAS Number	5588-84-1	[2][3]	

Table 2: Representative Structural Parameters for the VO(O-i-Pr)₃ Core



Note: Data is based on the structurally characterized derivative [VO(OiPr)L] and serves as a close approximation. Definitive data for VO(O-i-Pr)₃ is not available.

Parameter	Bond / Angle	Typical Value	Reference
Bond Length	V=O (vanadyl)	~1.61 Å	
Bond Length	V-O (isopropoxide)	~1.78 - 1.80 Å	
Bond Angle	O(alkoxide)-V- O(alkoxide)	~119.6°	

Spectroscopic Characterization

The molecular structure of triisopropoxyvanadium(V) oxide is routinely confirmed using a combination of NMR and vibrational spectroscopy techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this compound.

- ¹H and ¹³C NMR: Proton and Carbon-13 NMR spectra are used to confirm the presence and integrity of the isopropoxide ligands. The spectra typically show a doublet for the six methyl protons and a septet for the single methine proton, characteristic of the isopropyl group.
- ⁵¹V NMR: Vanadium-51 NMR is highly sensitive to the oxidation state and coordination environment of the vanadium center.[6] For triisopropoxyvanadium(V) oxide, the ⁵¹V chemical shift is reported to be approximately -629 ppm relative to the VOCl₃ standard.[7] It is important to note that the ⁵¹V nucleus (spin I = 7/2) is quadrupolar, which results in relatively broad signal linewidths even in small, symmetric molecules.[6][7]

Vibrational Spectroscopy (FTIR & Raman)

Infrared (IR) and Raman spectroscopies are used to identify the characteristic vibrational modes of the molecule.



- V=O Stretch: The most prominent feature in the vibrational spectrum is the intense band corresponding to the V=O (vanadyl) stretching mode. For pentavalent vanadyl compounds, this stretch typically appears in the 950 1040 cm⁻¹ region.[8][9][10]
- V-O-C and C-O Stretches: Vibrations corresponding to the V-O-C single bonds and the C-O bonds of the isopropoxide ligands are expected in the fingerprint region, typically between 800 and 1170 cm⁻¹.[11]

Experimental Protocols

All handling and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as the compound is highly sensitive to air and moisture.[2]

Synthesis Protocol: Alcoholysis of Vanadyl Trichloride

Triisopropoxyvanadium(V) oxide is efficiently prepared by the alcoholysis of vanadyl trichloride (VOCl₃).[5]

- Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser connected to a gas bubbler to vent HCl byproduct
 through an oil bath. The entire apparatus is flame-dried under vacuum and backfilled with
 argon.
- Reagents: A solution of anhydrous isopropanol (3.1 equivalents) in a dry, inert solvent (e.g., hexane) is prepared and loaded into the dropping funnel. A solution of vanadyl trichloride (1.0 equivalent) in the same solvent is charged into the reaction flask and cooled in an ice bath.
- Reaction: The isopropanol solution is added dropwise to the stirred VOCl₃ solution over 1-2 hours. During the addition, hydrogen chloride gas will evolve.
- Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure the reaction goes to completion.



- Workup: The reaction mixture is cooled, and any solid byproducts are removed by filtration under inert atmosphere.
- Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure triisopropoxyvanadium(V) oxide as a pale yellow liquid.

Characterization Protocol: FTIR Spectroscopy

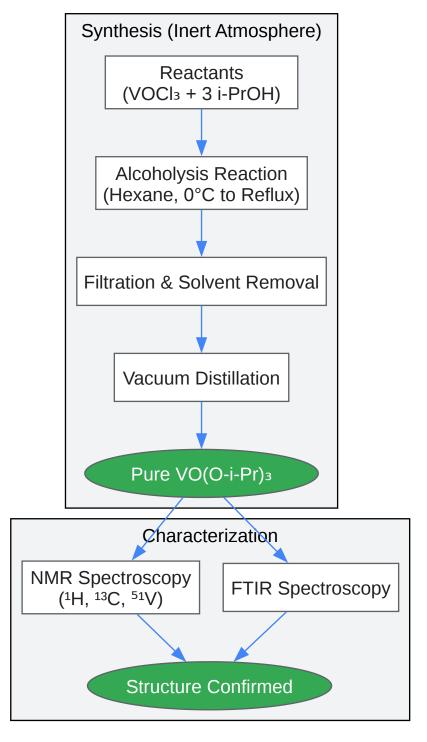
- Sample Preparation: Due to its moisture sensitivity, the sample must be prepared in a glovebox. A small drop of the liquid is placed between two dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition: The plates are sealed in a demountable cell holder and quickly transferred to the spectrometer.
- Analysis: The infrared spectrum is recorded, typically from 4000 to 400 cm⁻¹. The spectrum should be analyzed for the characteristic V=O stretch (approx. 950-1040 cm⁻¹) and the V-O-C/C-O stretches of the isopropoxide ligands.

Visualizations of Experimental Workflows

The following diagrams illustrate key logical and experimental workflows related to triisopropoxyvanadium(V) oxide.



Synthesis and Characterization Workflow for VO(O-i-Pr)₃

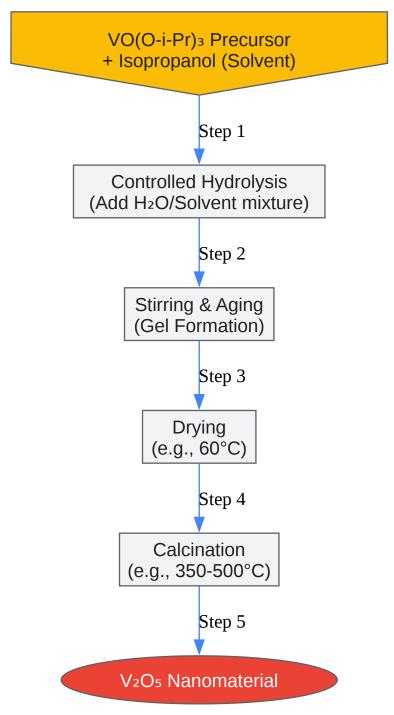


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Caption: Logical workflow for the synthesis and characterization of VO(O-i-Pr)3.



Sol-Gel Synthesis of V₂O₅ Nanomaterials using VO(O-i-Pr)₃



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Caption: Experimental workflow for sol-gel synthesis of V₂O₅ nanomaterials.



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